molecular formula C15H13ClN2S B5509078 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B5509078
M. Wt: 288.8 g/mol
InChI Key: IUZXSGUVMSCXBF-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C16H12ClN3S It is known for its unique structure, which includes a pyridine ring substituted with a chlorophenylmethylsulfanyl group and a carbonitrile group

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to cell death. Additionally, its potential therapeutic effects in medicine may involve modulation of signaling pathways and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
  • 2-{[(4-Bromophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
  • 2-{[(4-Methylphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile stands out due to the presence of the chlorophenyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZXSGUVMSCXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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